N-(3-fluoro-4-methylphenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a sulfonamide group, and fluorinated aromatic rings, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate thioamides with α-haloketones under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium fluoride for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group is known to interact with active sites of enzymes, while the thiazole ring can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluoro-4-methylphenyl)-4-(4-methoxybenzenesulfonamido)piperidine-1-carboxamide
- N-(3-fluoro-4-methylphenyl)-4-methyl-benzenesulfonamide
Uniqueness
N-(3-fluoro-4-methylphenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide stands out due to its unique combination of a thiazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable molecule for research and development.
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C15H16FNO4S
- Molecular Weight : 329.36 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole moiety and the sulfonamide group are known to participate in hydrogen bonding with proteins, influencing their activity. The fluoromethylphenyl group enhances hydrophobic interactions, which may modulate protein conformation and function.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cell signaling pathways, which can affect cellular proliferation and apoptosis.
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, particularly at the G2/M phase, suggesting potential applications in oncology.
- Anti-inflammatory Activity : The sulfonamide group is associated with anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.0 | Tubulin polymerization inhibition |
MCF-7 | 7.5 | Apoptosis induction |
A549 | 6.0 | Cell cycle arrest |
The compound's efficacy as an anticancer agent is attributed to its ability to disrupt microtubule dynamics and induce apoptosis through intrinsic pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in preclinical models. It has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators of inflammation.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cancer cell lines reported that the compound significantly inhibited cell proliferation with IC50 values ranging from 5 µM to 10 µM depending on the cell type. The mechanism was linked to disruption of the mitotic spindle formation .
- Animal Models : In vivo studies using mouse models of cancer showed that administration of the compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as an effective therapeutic agent .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with key proteins involved in cancer progression, further validating its potential as a lead compound for drug development .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S2/c1-11-3-4-12(9-15(11)19)20-17(23)16-10-27-18(21-16)22-28(24,25)14-7-5-13(26-2)6-8-14/h3-10H,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNJWBWVKSACJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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